WF-2421
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Overview
Description
WF-2421 is a novel aldose reductase inhibitor produced by the fungus Humicola grisea . Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, and its inhibition is significant in managing complications related to diabetes . The chemical structure of this compound is α-formamido-5’-(2-formamido-l-hydroxyethyl)-β, 2’, 6-trihydroxy-3-biphenylpropanoic acid .
Preparation Methods
WF-2421 is synthesized through a fermentation process involving the fungus Humicola grisea . The compound is purified from the culture filtrate by successive ion exchange chromatography . The synthetic route involves the production of the compound in a controlled environment, ensuring the optimal growth conditions for the fungus and subsequent extraction and purification of this compound .
Chemical Reactions Analysis
WF-2421 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WF-2421 has several scientific research applications, including:
Mechanism of Action
WF-2421 exerts its effects by inhibiting the enzyme aldose reductase . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues . The molecular targets of this compound include the active site of aldose reductase, where it binds and inhibits the enzyme’s activity . The pathways involved in this mechanism include the polyol pathway, which is responsible for the conversion of glucose to sorbitol .
Comparison with Similar Compounds
WF-2421 is unique compared to other aldose reductase inhibitors due to its specific chemical structure and high potency . Similar compounds include:
Sorbinil: Another aldose reductase inhibitor with a different chemical structure and lower potency compared to this compound.
Epalrestat: A commercially available aldose reductase inhibitor used in the treatment of diabetic neuropathy.
This compound stands out due to its higher potency and unique chemical structure, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
128429-19-6 |
---|---|
Molecular Formula |
C19H20N2O8 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H20N2O8/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29) |
InChI Key |
WQVWUCSBLUJLNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-formamido-5'-(2-formamido-1-hydroxyethyl)-beta-2',6-trihydroxy-3-biphenylpropanoic acid WF 2421 WF-2421 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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